molecular formula C11H22N2 B1477827 4-Dimethylaminomethyl-bicyclo[2.2.2]oct-1-ylamine CAS No. 1934957-70-6

4-Dimethylaminomethyl-bicyclo[2.2.2]oct-1-ylamine

Cat. No. B1477827
CAS RN: 1934957-70-6
M. Wt: 182.31 g/mol
InChI Key: NJIYFPSZVBKVBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Dimethylaminomethyl-bicyclo[2.2.2]oct-1-ylamine, also known as DMAMCO, is an organic compound with a molecular formula of C9H17N. It is a colorless liquid with a boiling point of 175 °C and a melting point of -18 °C. DMAMCO is a versatile compound that is used in a variety of applications, including synthesis, scientific research, and drug discovery.

Scientific Research Applications

4-Dimethylaminomethyl-bicyclo[2.2.2]oct-1-ylamine has a variety of scientific research applications. It is used in the synthesis of other organic compounds, such as amino acids and peptides. It is also used in the synthesis of polymers and other materials. In addition, 4-Dimethylaminomethyl-bicyclo[2.2.2]oct-1-ylamine is used in drug discovery, as it can be used to synthesize novel compounds that may have therapeutic potential. It is also used to study the structure and function of proteins, as it can be used to modify existing proteins or create new ones. Finally, 4-Dimethylaminomethyl-bicyclo[2.2.2]oct-1-ylamine is used in the study of enzyme kinetics, as it can be used to study the effects of various substrates on enzyme activity.

Mechanism Of Action

The mechanism of action of 4-Dimethylaminomethyl-bicyclo[2.2.2]oct-1-ylamine is not fully understood. However, it is believed that the compound acts as a proton donor, donating a proton to the substrate molecule. This causes the substrate molecule to become more reactive, allowing it to react with other molecules more quickly. In addition, 4-Dimethylaminomethyl-bicyclo[2.2.2]oct-1-ylamine can act as an electron donor, donating electrons to the substrate molecule. This can increase the reactivity of the substrate molecule, allowing it to react with other molecules more quickly.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Dimethylaminomethyl-bicyclo[2.2.2]oct-1-ylamine are not fully understood. However, it is believed that the compound can act as an enzyme activator, increasing the activity of certain enzymes. It is also believed that 4-Dimethylaminomethyl-bicyclo[2.2.2]oct-1-ylamine can act as a neurotransmitter, affecting the transmission of nerve impulses. In addition, 4-Dimethylaminomethyl-bicyclo[2.2.2]oct-1-ylamine is believed to have anti-inflammatory and analgesic effects.

Advantages And Limitations For Lab Experiments

4-Dimethylaminomethyl-bicyclo[2.2.2]oct-1-ylamine has several advantages for laboratory experiments. The compound is relatively easy to synthesize, and the reaction can be performed in a one-pot synthesis. In addition, 4-Dimethylaminomethyl-bicyclo[2.2.2]oct-1-ylamine is relatively stable, making it suitable for long-term storage. However, there are also some limitations to using 4-Dimethylaminomethyl-bicyclo[2.2.2]oct-1-ylamine in laboratory experiments. The compound is toxic and should be handled with care. In addition, the compound is flammable and should be handled with caution.

Future Directions

There are several potential future directions for 4-Dimethylaminomethyl-bicyclo[2.2.2]oct-1-ylamine. One potential direction is to explore the compound’s potential as an enzyme activator. This could lead to the development of new drugs or therapeutic agents. In addition, further research into the compound’s mechanism of action could lead to the development of new synthetic methods. Finally, further research into the biochemical and physiological effects of 4-Dimethylaminomethyl-bicyclo[2.2.2]oct-1-ylamine could lead to the development of new treatments for various diseases.

properties

IUPAC Name

4-[(dimethylamino)methyl]bicyclo[2.2.2]octan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-13(2)9-10-3-6-11(12,7-4-10)8-5-10/h3-9,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJIYFPSZVBKVBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC12CCC(CC1)(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Dimethylaminomethyl-bicyclo[2.2.2]oct-1-ylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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